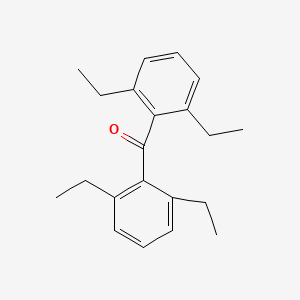

Bis(2,6-diethylphenyl)methanone

Description

Bis(2,6-diethylphenyl)methanone is a diarylketone characterized by two 2,6-diethylphenyl groups attached to a central carbonyl group. The 2,6-diethyl substitution pattern introduces significant steric bulk and lipophilicity, which may influence solubility, reactivity, and utility in organic synthesis or material science .

Properties

CAS No. |

22679-46-5 |

|---|---|

Molecular Formula |

C21H26O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

bis(2,6-diethylphenyl)methanone |

InChI |

InChI=1S/C21H26O/c1-5-15-11-9-12-16(6-2)19(15)21(22)20-17(7-3)13-10-14-18(20)8-4/h9-14H,5-8H2,1-4H3 |

InChI Key |

UCYGAFUMWXFAJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(=O)C2=C(C=CC=C2CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-diethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-diethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-diethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Bis(2,6-diethylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,6-diethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The central carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds such as 2,6-bis(4-chlorophenyl)pyridine-3,5-diylbis((4-chlorophenyl)methanone) (4e) and its bromo/fluoro analogs (4f, 4g) highlight the impact of halogen substituents (Cl, Br, F) on aryl groups (Table 1). These derivatives exhibit:

- Higher molecular weights due to halogen atoms (e.g., 751.8 g/mol for 4f with bromine vs. ~300–500 g/mol for non-halogenated analogs).

- Enhanced polarity compared to ethyl-substituted derivatives, affecting solubility in polar solvents.

- Synthetic yields ranging from 83% (Br) to 91% (F), suggesting efficient synthesis despite steric challenges .

Table 1: Halogenated Methanone Derivatives

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| 4e (Chloro derivative) | 4-Cl | C₃₃H₂₀Cl₄N₂O₂ | 576.01 | 86 |

| 4f (Bromo derivative) | 4-Br | C₃₃H₂₀Br₄N₂O₂ | 751.81 | 83 |

| 4g (Fluoro derivative) | 4-F | C₃₃H₂₀F₄N₂O₂ | 512.13 | 91 |

Pyridyl and Hydroxyphenyl Derivatives

- Its planar structure contrasts with the steric hindrance of ethyl groups in the target compound .

- Methanone, 2,6-pyridinediylbis[(4-hydroxyphenyl)- (C₁₉H₁₃NO₄, 319.31 g/mol) features hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility compared to the hydrophobic ethyl-substituted derivative .

Hydroxyethoxy and Acetyloxy Derivatives

- This contrasts with the lipophilic diethylphenyl groups, which may favor membrane permeability .

- [2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone (C₁₅H₁₃NO₅, 287.27 g/mol) contains acetyloxy groups, which could serve as protective moieties in synthetic intermediates, a role less likely for ethyl groups due to their inertness .

Heterocyclic Derivatives

- 3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-ylmethanone (C₁₄H₁₆Cl₂N₆O, 371.23 g/mol) demonstrates the integration of triazole rings, which may confer biological activity or metal-binding properties. The diethylphenyl analog lacks such heterocyclic functionality, limiting its application in medicinal chemistry .

Key Research Findings

- Substituent Effects: Ethyl groups in Bis(2,6-diethylphenyl)methanone enhance lipophilicity (predicted LogP > 5) compared to halogenated or hydroxylated derivatives, making it suitable for non-polar environments or as a hydrophobic scaffold in materials .

Biological Activity

Bis(2,6-diethylphenyl)methanone (C18H22O) is an organic compound belonging to the class of ketones, specifically a benzophenone derivative. Its unique structure, characterized by two 2,6-diethylphenyl groups attached to a central carbonyl moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and applications in biological research.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules through its carbonyl group. This interaction can lead to:

- Enzyme Modulation : The carbonyl group can form hydrogen bonds with enzymes, potentially influencing their catalytic activity and specificity.

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating signaling pathways.

- Antioxidant Activity : Its structure allows for the scavenging of free radicals, contributing to its potential as an antioxidant agent.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated selective activity against Chlamydia and other bacteria .

- Anti-inflammatory Effects : Research suggests that certain derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential : Investigations into the anticancer activity of related compounds have revealed their potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

- Estrogenic Activity : Some studies have linked compounds in this class to estrogenic effects, which could influence reproductive health and developmental processes in animal models .

Case Studies

Several studies provide insight into the biological activities associated with this compound:

- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of synthesized derivatives against N. meningitidis and H. influenzae. The findings indicated moderate antibacterial activity, highlighting the potential for developing new therapeutic agents targeting these pathogens .

- Estrogenic Action Investigation : Another study assessed the impact of tris(2,6-dimethylphenyl) phosphate (a related compound) on sexual differentiation in mice. Results showed that exposure led to precocious puberty and irregular estrous cycles, suggesting significant hormonal activity .

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.